(1-Methoxy-4,4-dimethylcyclohexyl)methanamine chemical properties and structure
(1-Methoxy-4,4-dimethylcyclohexyl)methanamine chemical properties and structure
[1]
Executive Summary
(1-Methoxy-4,4-dimethylcyclohexyl)methanamine (C₁₀H₂₁NO) is a specialized aliphatic amine building block characterized by a quaternary carbon center at the 1-position, bearing both a methoxy ether and an aminomethyl group.[1] This structural motif combines the steric bulk of a gem-dimethyl substituted cyclohexane ring with the chemical versatility of a primary amine and an ether linkage.
Primarily utilized in medicinal chemistry and agrochemical synthesis , this molecule serves as a critical scaffold for introducing conformational rigidity and metabolic stability into bioactive compounds.[1] Its unique substitution pattern exploits the Thorpe-Ingold effect (gem-dimethyl effect) to influence the spatial orientation of attached pharmacophores, making it a valuable bioisostere for less hindered cyclohexyl amines.[1]
Chemical Identity & Structural Analysis[1][2]
Identification Data
| Parameter | Value |
| IUPAC Name | (1-Methoxy-4,4-dimethylcyclohexyl)methanamine |
| Common Synonyms | 1-Aminomethyl-1-methoxy-4,4-dimethylcyclohexane |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| SMILES | CC1(C)CCC(CN)(OC)CC1 |
| InChI Key | Predicted based on structure |
| CAS Number | Not widely listed; Analogous to 326487-99-4 (4-methyl variant) |
3D Conformational Analysis
The 4,4-dimethyl substitution pattern on the cyclohexane ring introduces significant steric constraints. Unlike unsubstituted cyclohexane, which undergoes rapid chair-chair interconversion, the gem-dimethyl group at C4 creates a "locking" bias, although ring flipping is still possible.[1]
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Quaternary Center (C1): The C1 carbon is tetrasubstituted (quaternary), bearing a methoxy group (-OMe) and an aminomethyl group (-CH₂NH₂).[1]
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Steric Preference: Based on A-values (conformational free energy), the aminomethyl group (acting similarly to an ethyl group, A-value ~1.75 kcal/mol) is sterically bulkier than the methoxy group (A-value ~0.6 kcal/mol). Consequently, the thermodynamically preferred conformer places the aminomethyl group in the equatorial position and the methoxy group in the axial position to minimize 1,3-diaxial interactions.
Synthesis & Manufacturing Protocols
The synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methanamine requires the construction of a quaternary center containing both an oxygen and a nitrogen substituent. The most robust route proceeds via the acetal-nitrile intermediate , avoiding the steric hindrance often encountered in direct alkylation of tertiary alcohols.
Synthetic Pathway (Graphviz)[1]
Caption: Step-wise synthesis from 4,4-dimethylcyclohexanone via acetalization and cyanation.
Detailed Experimental Protocol
Step 1: Acetal Formation
Objective: Convert the ketone to a dimethyl acetal to facilitate nucleophilic attack.[1]
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Reagents: 4,4-Dimethylcyclohexanone (1.0 eq), Trimethyl orthoformate (1.2 eq), Methanol (solvent), p-Toluenesulfonic acid (pTSA, cat.[1] 1 mol%).[1][2]
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Procedure: Reflux the ketone and trimethyl orthoformate in methanol with pTSA for 4-6 hours.
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Workup: Quench with NaHCO₃, concentrate in vacuo, and distill the resulting oil.
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Mechanism: Acid-catalyzed formation of the ketal protects the carbonyl and activates the C1 position for the subsequent step.[1]
Step 2: Cyanation (Acetal Displacement)
Objective: Introduce the nitrile group while retaining the methoxy substituent.[1]
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Reagents: 1,1-Dimethoxy-4,4-dimethylcyclohexane (from Step 1), Trimethylsilyl cyanide (TMSCN, 1.1 eq), Boron trifluoride etherate (BF₃·OEt₂, 0.1 eq).[1]
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Conditions: Anhydrous CH₂Cl₂, 0°C to Room Temperature (RT), inert atmosphere (N₂).[1]
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Procedure:
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Safety: TMSCN releases HCN upon hydrolysis.[1] Use a bleach trap for all vents.[1]
Step 3: Reduction to Amine
Objective: Reduce the nitrile to the primary amine.[1]
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Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) or H₂ (50 psi) with Raney Nickel.[1]
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Solvent: Anhydrous THF (for LiAlH₄) or Methanol/NH₃ (for Hydrogenation).[1]
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Procedure (LiAlH₄):
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Purification: Distillation under reduced pressure or formation of the HCl salt.[1]
Physicochemical Properties (Predicted)
Due to the specific nature of this building block, experimental data is derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models calibrated on analogous cyclohexane amines.[1]
| Property | Predicted Value | Notes |
| Boiling Point | 215°C ± 10°C | @ 760 mmHg |
| Density | 0.92 g/cm³ | Estimated |
| LogP (Octanol/Water) | 1.85 | Lipophilic, crosses BBB |
| pKa (Conjugate Acid) | 10.2 | Typical for primary alkyl amines |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Good oral bioavailability |
| H-Bond Donors | 2 | (-NH₂) |
| H-Bond Acceptors | 2 | (-NH₂, -OCH₃) |
Applications in Drug Discovery
Bioisosterism & Scaffold Design
Researchers utilize (1-Methoxy-4,4-dimethylcyclohexyl)methanamine to modify the physicochemical profile of lead compounds:
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Metabolic Blocking: The 4,4-dimethyl group blocks the common metabolic "soft spot" at the 4-position of the cyclohexane ring (preventing oxidation to the ketone or alcohol by P450 enzymes).
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Conformational Locking: The gem-dimethyl group restricts the conformational flexibility of the ring, potentially reducing the entropic penalty of binding to a receptor target.
Herbicide Intermediates
This structure is analogous to the "cineole" ether motifs found in herbicides like Cinmethylin .[1] The amino-ether functionality serves as a linkage point for benzyl or heteroaryl groups, creating inhibitors of tyrosine aminotransferase or fatty acid elongation in plants.
Handling & Safety Protocols
Hazard Classification: Corrosive (Category 1B), Flammable Liquid (Category 3).[1]
Storage & Stability
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Atmosphere: Store under Argon or Nitrogen.[1] Amines readily absorb CO₂ from the air to form carbamates.[1]
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Temperature: 2-8°C (Refrigerated).
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Incompatibility: Strong oxidizing agents, acids, and acid chlorides.[1]
Emergency Procedures
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Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water.[1] Amines can cause chemical burns that are not immediately painful.[1]
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Spill: Neutralize with weak acid (e.g., sodium bisulfate) before disposal.[1] Do not use water directly on large spills if the substance is concentrated.[1]
References
-
PubChem Compound Summary. (n.d.). (1-Methoxy-4,4-dimethylcyclohexyl)methanamine.[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
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Organic Syntheses. (1977).[1][4] Preparation of 1,1-dimethoxycyclohexane. Org. Synth. 57, 467.[1][4] Retrieved from [Link][1]
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Gassman, P. G., & Talley, J. J. (1978).[1] Cyanohydrins from Acetals: 1-Cyano-1-methoxycyclohexane. Organic Syntheses. Retrieved from [Link][1]
Sources
- 1. 1-Methoxycyclohexene | C7H12O | CID 70264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents [patents.google.com]
